1-(2-Chloroethyl)-3-methylurea
CAS No.:
Cat. No.: VC13425788
Molecular Formula: C4H9ClN2O
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H9ClN2O |
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Molecular Weight | 136.58 g/mol |
IUPAC Name | 1-(2-chloroethyl)-3-methylurea |
Standard InChI | InChI=1S/C4H9ClN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) |
Standard InChI Key | ULESYFDPAUBBHV-UHFFFAOYSA-N |
SMILES | CNC(=O)NCCCl |
Canonical SMILES | CNC(=O)NCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chloroethyl)-3-methylurea consists of a urea core (NH₂CONH₂) with a 2-chloroethyl group (-CH₂CH₂Cl) at the first nitrogen and a methyl group (-CH₃) at the third nitrogen. The chloroethyl substituent introduces electrophilic reactivity, while the methyl group enhances lipophilicity. Though no direct crystallographic data exists for this compound, analogous ureas such as 1-(2-chloroethyl)-3-(2-methylphenyl)urea exhibit planar urea geometries with intermolecular hydrogen bonding .
Physicochemical Parameters
While experimental data for 1-(2-Chloroethyl)-3-methylurea is scarce, properties can be extrapolated from related compounds:
The chloroethyl group contributes to higher density and boiling points compared to unsubstituted ureas, while the methyl group increases lipid solubility, as seen in 1-(2-chlorophenyl)-3-methylurea .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most plausible route involves reacting 2-chloroethylamine with methyl isocyanate under anhydrous conditions:
Key considerations:
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Temperature control: Maintaining 0–5°C prevents side reactions such as oligomerization .
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Solvent selection: Dichloromethane or tetrahydrofuran (THF) are optimal for achieving high yields (>70%) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes unreacted starting materials .
Biological Activity and Applications
Mechanistic Insights
Chloroacetaldehyde, a potential metabolite, is a known DNA alkylating agent and mutagen . While direct evidence is lacking, structural analogs suggest that 1-(2-Chloroethyl)-3-methylurea could exhibit similar bioactivity, making it a candidate for:
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Antineoplastic agents: DNA crosslinking via chloroethyl groups, analogous to nitrosoureas.
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Agricultural chemicals: Herbicidal activity through inhibition of acetolactate synthase (ALS) .
Toxicity Profile
Data from 1-(2-chlorophenyl)-3-methylurea (CAS 15500-96-6) provides preliminary insights:
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Acute oral toxicity (Category 3): LD₅₀ ≈ 300–500 mg/kg in rodents .
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Handling precautions: Use PPE to avoid inhalation or dermal contact; store in cool, dry conditions away from oxidizers .
Industrial and Regulatory Considerations
Regulatory Status
Under the Harmonized System (HS), chloroethyl urea derivatives fall under code 2924.29.9090 ("Other cyclic amides"), attracting a 6.5% MFN tariff . Regulatory compliance requires:
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Safety Data Sheets (SDS): Explicit labeling of acute toxicity and mutagenic potential .
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Environmental precautions: Prevent runoff into waterways due to potential aquatic toxicity .
Future Research Directions
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Crystallographic studies: Resolve the compound’s solid-state structure to inform drug design.
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Metabolic profiling: Identify degradation products and their biological impacts.
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Industrial optimization: Develop continuous-flow synthesis to improve scalability and safety.
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